(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Beschreibung

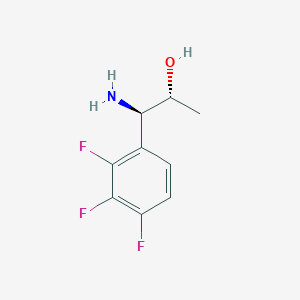

(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with three fluorine atoms at positions 2, 3, and 4, along with a propan-2-ol backbone and an amino group. The stereochemistry (1R,2R) plays a critical role in its molecular interactions, particularly in biological systems where enantioselectivity is significant. Fluorinated aromatic compounds are often explored in medicinal chemistry due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate receptor binding .

Eigenschaften

Molekularformel |

C9H10F3NO |

|---|---|

Molekulargewicht |

205.18 g/mol |

IUPAC-Name |

(1R,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |

InChI-Schlüssel |

UIYJYPYCJUAJJP-MOFOKWOHSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O |

Kanonische SMILES |

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.

Key Steps:

Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the synthesis of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL may involve:

Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

Biocatalysis: Enzymes can be used to catalyze specific steps in the synthesis, offering high selectivity and environmentally friendly conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, sulfonyl chlorides, under basic or acidic conditions depending on the desired product.

Major Products

Oxidation: (1R,2R)-1-(2,3,4-trifluorophenyl)propan-2-one.

Reduction: (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL.

Substitution: Various amides and sulfonamides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Stereochemistry Studies: The compound is used to study the effects of chirality on chemical reactivity and interaction with other chiral molecules.

Catalysis: It serves as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology

Enzyme Inhibition: It is investigated for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.

Receptor Binding: The compound’s interaction with biological receptors is studied to understand its potential as a drug candidate.

Medicine

Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry

Material Science: The compound is explored for its potential use in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism by which (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Chemical Properties

The table below compares (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL with two structurally related compounds from Parchem Chemicals:

Key Observations:

- Stereochemistry: The (1R,2R) configuration in the target compound and 862594-16-9 may favor interactions with β-adrenergic receptors, as seen in similar amino alcohols (e.g., β-blockers) .

Notes

Stereochemical Sensitivity: The (1R,2R) configuration is critical for activity, as enantiomers often show divergent pharmacological profiles (e.g., β-blocker propranolol) .

Fluorine’s Role: The 2,3,4-trifluorophenyl group may improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues, a trend observed in antipsychotic and antidepressant drugs .

Biologische Aktivität

(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL, a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 205.18 g/mol

- CAS Number : 1213053-33-8

- Purity : Typically >95% in commercial preparations

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against certain enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake and metabolism.

- Modulation of Receptor Activity : The compound may interact with serotonin receptors, potentially influencing mood and anxiety-related pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. A comparative analysis with known antimicrobials shows promising results.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Candida albicans |

| Fluconazole | 16 | Candida albicans |

| Voriconazole | 4 | Candida albicans |

This table illustrates that the compound has a lower minimum inhibitory concentration (MIC) against Candida albicans compared to fluconazole, suggesting potential as an antifungal agent.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound has a favorable safety profile:

| Cell Line | IC50 (µM) |

|---|---|

| MRC5 | 50 |

| HeLa | 45 |

| A549 | 60 |

The IC50 values indicate that while the compound exhibits some cytotoxicity, it remains within acceptable limits for further development.

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic signaling.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity against resistant strains of Candida, the compound demonstrated superior efficacy compared to traditional antifungals. This opens avenues for its use in treating difficult-to-manage fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.